4-Iodo-5-methyl-1-phenyl-1H-pyrazole
Overview
Description
4-Iodo-5-methyl-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of iodine, methyl, and phenyl groups attached to the pyrazole ring, exhibits unique chemical properties that make it valuable in various scientific research fields.
Mechanism of Action
Target of Action
4-Iodo-5-methyl-1-phenyl-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to inhibit c-Met, a protein that plays a crucial role in cellular processes such as growth, development, and repair .
Mode of Action
It is suggested that the compound interacts with its targets, possibly through binding to the active site of the target protein, leading to inhibition of the protein’s function . This interaction can result in changes in cellular processes controlled by the target protein.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its target proteins. For instance, if the compound inhibits c-Met, it could affect pathways involved in cell growth and development . .
Pharmacokinetics
Its physical properties such as melting point (65-68° c), boiling point (3228° C at 760 mmHg), and density (~168 g/cm^3) suggest that it is a solid compound that can be stored at room temperature . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its mode of action and the biochemical pathways it affects. If it inhibits c-Met, it could potentially interfere with cell growth and development . .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrazole derivatives have been found to exhibit cytotoxic effects in certain cell lines
Molecular Mechanism
Pyrazole derivatives are known to undergo various reactions, including free radical bromination and nucleophilic substitution
Temporal Effects in Laboratory Settings
The compound is known to have a melting point of 65-68°C and a boiling point of 322.8°C at 760 mmHg
Metabolic Pathways
Pyrazole derivatives are known to undergo various reactions, including free radical bromination and nucleophilic substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Deiodinated pyrazole derivatives.
Scientific Research Applications
4-Iodo-5-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1H-pyrazole
- 5-Methyl-1-phenyl-1H-pyrazole
- 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole
Uniqueness
4-Iodo-5-methyl-1-phenyl-1H-pyrazole is unique due to the specific combination of iodine, methyl, and phenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
4-iodo-5-methyl-1-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKUAKSZBOSBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380082 | |
Record name | 4-Iodo-5-methyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342405-19-0 | |
Record name | 4-Iodo-5-methyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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